molecular formula C12H11ClN4 B043354 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline CAS No. 887352-40-1

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B043354
CAS No.: 887352-40-1
M. Wt: 246.69 g/mol
InChI Key: DERKFPUIILAJOW-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mutagenicity Studies

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives have been studied extensively for their mutagenic properties. For instance, 3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline were synthesized and tested for mutagenicity in the Ames test. It was found that the presence of the imidazole ring and the 2-amino group is crucial for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).

Synthesis and Structural Studies

Several studies have focused on synthesizing and understanding the structure-activity relationships of this compound and its related compounds. For example, the synthesis of this compound from 6-amino-7-methylquinoline was performed to clarify its structure and mutagenic activity (Kasai & Nishimura, 1982).

Analytical Method Development

Research has also been conducted to develop analytical methods for the detection of heterocyclic aromatic amines, including this compound, in food products and biological samples. For example, a study developed a high-resolution gas chromatography-mass spectrometry technique suitable for the routine control of food and process flavors, including the detection of this compound (Richling, Kleinschnitz, & Schreier, 1999).

Metabolic Studies

The metabolic pathways and effects of these compounds have also been a subject of study. For example, the effect of methyl substitution on the mutagenicity of related compounds was examined, highlighting how different substitutions can affect their mutagenic potential (Nagao et al., 1981).

Properties

IUPAC Name

5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKFPUIILAJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.